M77976

Description

Properties

IUPAC Name |

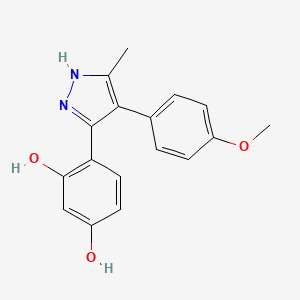

4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBFARPNIZUMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394237-61-7 | |

| Record name | M-77976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394237617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-77976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0613LSI19F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

M77976: A Targeted Approach to Obesity Research Through Pyruvate Dehydrogenase Kinase 4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a myriad of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The intricate network of metabolic pathways governing energy homeostasis presents numerous targets for therapeutic intervention. One such promising target is Pyruvate Dehydrogenase Kinase 4 (PDK4), a key mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC). M77976 has been identified as a specific, ATP-competitive inhibitor of PDK4, offering a valuable tool to probe the role of this kinase in obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the role of PDK4 in obesity, the mechanism of action of this compound, and relevant experimental data and protocols to facilitate further research in this area. While direct studies of this compound in obesity models are not yet widely published, the extensive research on PDK4 provides a strong rationale for its investigation as a potential anti-obesity agent.

Introduction: The Role of PDK4 in Metabolic Regulation and Obesity

The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper of glucose metabolism, catalyzing the irreversible conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and subsequent ATP production. The activity of PDC is tightly regulated by reversible phosphorylation, primarily by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4).

PDK4 is predominantly expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and liver.[1] Its expression is upregulated in states of metabolic stress, including fasting, high-fat feeding, and diabetes.[1][2][3] By phosphorylating and inactivating the E1α subunit of PDC, PDK4 effectively acts as a metabolic switch, conserving glucose and promoting the utilization of fatty acids for energy.

In the context of obesity, which is often associated with elevated circulating free fatty acids, PDK4 expression is frequently increased. This leads to the inhibition of glucose oxidation and a state of "metabolic inflexibility," where tissues are unable to efficiently switch between fuel sources. This impaired glucose utilization contributes to hyperglycemia and insulin resistance, hallmarks of obesity-related metabolic dysfunction.

This compound: A Specific Inhibitor of PDK4

This compound, with the chemical name 4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, has been identified as a specific, ATP-competitive inhibitor of human PDK4.[4][5][6]

Mechanism of Action: this compound binds to the ATP-binding pocket of PDK4.[4] This interaction induces local conformational changes, leading to a complete disordering of the ATP lid and a significant rearrangement of the protein domains. This ultimately expands the active-site cleft of PDK4, inhibiting its kinase activity.

Quantitative Data from PDK4 Inhibition and Knockout Studies

While specific in vivo obesity studies using this compound are not yet available in the public domain, a substantial body of research on PDK4 knockout (KO) mice and other PDK inhibitors provides compelling evidence for the therapeutic potential of targeting this kinase in obesity.

| Model | Intervention | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | PDK4 Knockout (PDK4-/-) | Lower fasting blood glucose, slightly improved glucose tolerance and insulin sensitivity compared to wild-type (WT) mice. | |

| DIO Mice | PDK4 Knockout (PDK4-/-) | No significant difference in body weight or food consumption compared to WT mice on a high-fat diet. | [3] |

| DIO Mice | PDK4 Knockout (PDK4-/-) | Increased PDC activity in skeletal muscle and diaphragm in the fed state. | [3] |

| Mice on High-Saturated Fat Diet | PDK4 Knockout (PDK4-/-) | Gained less weight and had smaller livers compared to WT mice. | [7] |

| DIO Mice | Dichloroacetate (DCA) Treatment | Improved glucose tolerance. | [8] |

| DIO Mice | PS10 (PDK inhibitor) Treatment | Improved glucose tolerance. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of PDK4 inhibition in obesity models.

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: C57BL/6J male mice, 5-6 weeks of age.

-

Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.

-

-

Compound Administration (Hypothetical for this compound):

-

This compound can be formulated for oral gavage or intraperitoneal injection. A potential starting point for dose-ranging studies could be based on the in vitro IC50 and pharmacokinetic properties of the compound.

-

Vehicle control (e.g., DMSO, PEG300, Tween-80 in saline) should be administered to a control group of DIO mice.

-

-

Monitoring:

-

Body weight and food intake are monitored weekly.

-

Fasting blood glucose and insulin levels are measured at baseline and at specified intervals.

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

-

-

Tissue Collection: At the end of the study, tissues such as liver, skeletal muscle, and adipose tissue are collected for further analysis (e.g., gene expression, protein analysis, histology).

In Vitro PDK4 Inhibition Assay

-

Reagents: Recombinant human PDK4, Pyruvate Dehydrogenase E1α subunit (PDHA1) as substrate, ATP, and this compound.

-

Procedure:

-

PDK4 is incubated with varying concentrations of this compound in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the PDHA1 substrate.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The reaction is stopped, and the level of PDHA1 phosphorylation is quantified using methods such as radioactive 32P-ATP incorporation, western blotting with phospho-specific antibodies, or luminescence-based kinase assays.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, the reported IC50 for PDK4 is 648 μM.[4][5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: PDK4 Signaling Pathway and the inhibitory action of this compound.

Caption: Generalized workflow for preclinical obesity studies.

Conclusion and Future Directions

The inhibition of PDK4 presents a compelling strategy for the treatment of obesity and its associated metabolic disorders. By alleviating the suppression of the Pyruvate Dehydrogenase Complex, PDK4 inhibitors can enhance glucose oxidation, thereby improving metabolic flexibility and insulin sensitivity. This compound, as a specific inhibitor of PDK4, represents a valuable pharmacological tool to further explore this therapeutic hypothesis.

Future research should focus on conducting in vivo studies with this compound in diet-induced and genetic models of obesity to directly assess its effects on body weight, adiposity, glucose homeostasis, and energy expenditure. Elucidating the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its development as a potential therapeutic agent. Furthermore, exploring the tissue-specific roles of PDK4 inhibition using this compound could provide deeper insights into the complex regulation of whole-body metabolism. The continued investigation into PDK4 and its inhibitors like this compound holds significant promise for the development of novel and effective treatments for obesity.

References

- 1. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDK4 Augments ER–Mitochondria Contact to Dampen Skeletal Muscle Insulin Signaling During Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PDK4 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound | PDK | TargetMol [targetmol.com]

- 7. Additive effects of clofibric acid and pyruvate dehydrogenase kinase isoenzyme 4 (PDK4) deficiency on hepatic steatosis in mice fed a high-saturated fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

M77976 as a PDK4 Inhibitor for Cancer Studies: A Technical Guide

Introduction

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a promising frontier for therapeutic intervention. This phenomenon involves a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a process regulated by key enzymes such as Pyruvate Dehydrogenase Kinase (PDK). Among the four PDK isoforms, PDK4 has emerged as a significant player in various cancers, making it an attractive target for drug development. M77976 is a selective, ATP-competitive inhibitor of PDK4, initially developed for research related to obesity and diabetes.[1][2] This technical guide provides an in-depth overview of this compound, the role of its target (PDK4) in cancer, and detailed experimental protocols for its application in cancer studies.

The Role of PDK4 in Cancer Metabolism

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC is the gatekeeper enzyme that converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting the PDC, PDK4 effectively shunts pyruvate away from mitochondrial oxidation and towards lactate production, even in the presence of oxygen—a hallmark of the Warburg effect.[3]

Upregulation of PDK4 has been observed in a variety of cancers, including breast, colon, and bladder cancer, and is often associated with poor prognosis.[4] The inhibition of PDK4 is therefore a compelling strategy to reverse the glycolytic phenotype of cancer cells, forcing them to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.[4]

This compound: A Selective PDK4 Inhibitor

This compound is a small molecule that acts as an ATP-competitive inhibitor of PDK4.[2][5] It binds to the ATP-binding pocket of the enzyme, inducing conformational changes that prevent its kinase activity.[2][5]

Quantitative Data

To date, the published inhibitory activity of this compound against PDK4 has been determined in the context of metabolic diseases. Further research is required to determine its efficacy in various cancer cell lines.

| Inhibitor | Target | IC50 | Mechanism of Action | Original Research Context |

| This compound | PDK4 | 648 µM | ATP-competitive | Obesity and Diabetes |

Signaling Pathways and Experimental Workflows

PDK4 Signaling Pathway

The following diagram illustrates the central role of PDK4 in cellular metabolism and how its inhibition by this compound is expected to alter metabolic flux.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 µM to 1 mM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of the Pyruvate Dehydrogenase Complex (PDC) and the expression levels of related proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-PDC (E1-alpha subunit), anti-PDC, anti-PDK4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at a concentration around the determined IC50 for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion and Future Directions

This compound represents a valuable tool for investigating the role of PDK4 in cancer biology. Its specificity for PDK4 allows for targeted studies to elucidate the downstream effects of inhibiting this key metabolic enzyme. While originally developed for metabolic disorders, the compelling evidence for PDK4's role in cancer warrants a thorough investigation of this compound's anti-cancer potential. Future studies should focus on determining its IC50 values across a panel of cancer cell lines, evaluating its efficacy in preclinical in vivo models, and exploring potential synergistic combinations with existing cancer therapies. This technical guide provides a foundational framework for researchers to embark on such investigations, ultimately contributing to the development of novel metabolic-targeted cancer treatments.

References

- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PDK | TargetMol [targetmol.com]

- 3. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: M77976 Inhibition of Pyruvate Dehydrogenase Kinase 4 (PDK4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of M77976 on Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulator of cellular metabolism. This document details the quantitative inhibitory data, a representative experimental protocol for determining the half-maximal inhibitory concentration (IC50), and visual representations of the relevant signaling pathway and experimental workflow.

Quantitative Inhibitory Data

This compound is a specific, ATP-competitive inhibitor of PDK4.[1][2][3][4] The reported IC50 value, representing the concentration of this compound required to inhibit 50% of PDK4 enzymatic activity, is summarized in the table below.

| Compound | Target | IC50 (μM) | Mechanism of Action |

| This compound | PDK4 | 648 | ATP-competitive[1][2][3] |

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PDK4. This interaction induces local conformational changes, leading to a complete disordering of the ATP lid and subsequent inhibition of kinase activity.[5] The binding is characterized by hydrophobic interactions with key amino acid residues within the active site, including Asn258, Ala262, Val298, Leu306, and Thr358.

PDK4 Signaling Pathway

PDK4 is a mitochondrial enzyme that plays a crucial role in regulating cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC).[5][6] This action decreases the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle.[5][6] The expression and activity of PDK4 are influenced by various signaling pathways, including the PI3K/Akt/mTOR and insulin signaling pathways.[2][7] For instance, insulin signaling typically downregulates the expression of PDK4.[6]

PDK4 Signaling Pathway and this compound Inhibition.

Experimental Protocol: In Vitro Kinase Assay for PDK4 IC50 Determination

The following protocol describes a representative method for determining the IC50 value of this compound for PDK4 using a radiometric kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials and Reagents:

-

Recombinant human PDK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

This compound compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an initial screen might be from 1 mM down to 10 nM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

-

Reaction Setup:

-

Add the kinase assay buffer to each well of a 96-well plate.

-

Add the serially diluted this compound or DMSO (for control wells) to the respective wells.

-

Add the substrate (MBP) to all wells.

-

Add the recombinant PDK4 enzyme to all wells except for the negative control (no enzyme) wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km value for PDK4 to ensure accurate IC50 determination for an ATP-competitive inhibitor.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

-

-

Termination and Signal Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

-

Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (from wells with no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

The general workflow for screening and characterizing a kinase inhibitor like this compound is a multi-step process that begins with a primary screen and progresses to more detailed characterization.

Kinase Inhibitor Discovery Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. cloud-clone.us [cloud-clone.us]

- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.edx.org [courses.edx.org]

- 5. PDK4 - Wikipedia [en.wikipedia.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

M77976: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

M77976 is a small molecule inhibitor that has been identified as a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2][3] This document provides a technical overview of the available data on the target specificity of this compound. It is important to note that while the primary target has been identified, comprehensive public data on the broader off-target effects and selectivity against other closely related kinases is limited. This guide summarizes the existing information and provides generalized experimental protocols relevant to the characterization of such kinase inhibitors.

Core Concept: Target Specificity of this compound

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase 4 (PDK4), a key enzyme in the regulation of glucose metabolism. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase's active site.[1][2]

Quantitative Data on Target Inhibition

| Target | IC50 (µM) | Notes |

| PDK4 | 648 | ATP-competitive inhibitor.[1][2][3] |

| PDK1 | Data not available | |

| PDK2 | Data not available | |

| PDK3 | Data not available |

Note: The high IC50 value for PDK4 suggests a relatively low potency. The lack of data for other PDK isoforms and a broader kinome scan prevents a thorough assessment of its selectivity and potential off-target effects.

Signaling Pathway and Mechanism of Action

This compound inhibits PDK4, which is a mitochondrial serine/threonine kinase. PDK4's primary function is to phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK4, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.

Experimental Protocols

Due to the limited public information specific to this compound, the following are generalized protocols for assessing the target specificity and off-target effects of a kinase inhibitor.

Biochemical Kinase Assay (for IC50 determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of this compound against PDK isoforms.

Materials:

-

Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes.

-

Pyruvate Dehydrogenase Complex (PDC) E1α subunit as a substrate.

-

ATP (adenosine triphosphate).

-

This compound (or other test inhibitor).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

-

96- or 384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, add the assay buffer, the respective PDK isozyme, and the PDC E1α substrate.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Initiate the kinase reaction by adding a concentration of ATP that is close to the Km value for the specific PDK isoform.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (Off-Target Screening)

To assess the broader off-target effects of an inhibitor, a large panel of kinases is screened.

Objective: To identify other kinases that are inhibited by this compound.

Methodology: Services like Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services are often used. These platforms typically employ a competition binding assay.

General Principle of Competition Binding Assay:

-

A test compound (this compound) is incubated with a DNA-tagged kinase from a large panel.

-

This mixture is then applied to a solid support that has an immobilized, broadly selective kinase inhibitor.

-

If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor.

-

The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).

-

A low amount of bound kinase indicates strong inhibition by the test compound.

-

The results are often reported as the percentage of remaining kinase binding compared to a DMSO control.

Conclusion and Future Directions

This compound is a known inhibitor of PDK4. The currently available data focuses on its primary target, with a noted IC50 of 648 µM. For a comprehensive understanding of its therapeutic potential and potential for adverse effects, further studies are essential. Specifically, determining the IC50 values against other PDK isoforms and conducting a broad kinome-wide selectivity screen would provide critical information on its selectivity and off-target profile. Such data is crucial for advancing the development of this compound or any other kinase inhibitor.

References

M77976: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

M77976 is a specific, ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulatory enzyme in cellular metabolism. By inhibiting PDK4, this compound triggers a cascade of downstream signaling events, primarily leading to the activation of the Pyruvate Dehydrogenase Complex (PDC). This activation shifts cellular energy production from glycolysis to oxidative phosphorylation, a mechanism with significant therapeutic implications for a range of diseases, including metabolic disorders and cancer. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis. In many pathological states, including cancer and metabolic diseases, this network is significantly reprogrammed. A key feature of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. Pyruvate Dehydrogenase Kinase 4 (PDK4) plays a pivotal role in this metabolic switch by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC), the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.

This compound has emerged as a valuable research tool for investigating the consequences of PDK4 inhibition. Its specificity as an ATP-competitive inhibitor allows for the targeted interrogation of PDK4-mediated signaling pathways. This guide will elucidate the canonical and non-canonical downstream effects of this compound, providing a comprehensive resource for the scientific community.

This compound: Mechanism of Action and Quantitative Data

This compound exerts its biological effects by directly binding to the ATP-binding pocket of PDK4. This interaction prevents the phosphorylation of the E1α subunit of the PDC, leading to the sustained activation of the complex.

| Parameter | Value | Reference |

| Target | Pyruvate Dehydrogenase Kinase 4 (PDK4) | [1][2] |

| Mechanism of Action | ATP-competitive inhibitor | [1] |

| IC50 for PDK4 | 648 μM | [1][2] |

Table 1: Quantitative data for this compound.

Core Downstream Signaling Pathways

The primary and most well-characterized downstream effect of this compound is the modulation of cellular metabolism through the activation of the Pyruvate Dehydrogenase Complex (PDC).

Canonical Pathway: Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The canonical signaling pathway initiated by this compound involves the direct inhibition of PDK4, which in turn activates the PDC. The PDC is a large, multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and oxidative phosphorylation.

Inhibition of PDK4 by this compound leads to a metabolic shift from aerobic glycolysis towards glucose oxidation. This has several key consequences:

-

Increased Pyruvate Dehydrogenase Complex (PDC) Activity: By preventing the inhibitory phosphorylation of the PDC, this compound directly enhances its enzymatic activity.

-

Increased Oxygen Consumption Rate (OCR): The increased flux of pyruvate into the TCA cycle fuels oxidative phosphorylation, leading to a higher rate of oxygen consumption by the mitochondria.

-

Decreased Extracellular Acidification Rate (ECAR): As glucose is shunted away from lactate production (a hallmark of glycolysis), the rate of proton extrusion from the cell decreases.

Non-Canonical Pathway: Regulation of Mitochondrial Dynamics

Recent evidence suggests that PDK4 may have functions beyond the regulation of the PDC. One such non-canonical pathway involves the phosphorylation of Septin 2 (SEPT2), a protein involved in mitochondrial fission. While direct studies with this compound are lacking, inhibition of PDK4 could potentially influence mitochondrial dynamics through this axis.

Crosstalk with Other Signaling Pathways

The metabolic reprogramming induced by this compound can have far-reaching effects on other signaling pathways implicated in cell growth, proliferation, and survival. While direct evidence for this compound is limited, studies on PDK4 inhibition suggest potential crosstalk with:

-

ERK, SRC, and JNK Pathways: In the context of cancer, inhibition of PDK4 has been shown to suppress migration and invasion through modulation of these pathways.[3]

-

RON and c-MET Signaling: The receptor tyrosine kinases RON and c-MET are known to influence cellular metabolism. There is evidence of crosstalk between these pathways and metabolic reprogramming, suggesting that this compound could indirectly impact their activity.[4][5]

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound and its downstream effects.

PDK4 Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound against PDK4.

Principle: The assay measures the phosphorylation of a substrate by PDK4 in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using a radioactive or fluorescence-based method.

General Protocol:

-

Prepare a reaction mixture containing recombinant PDK4 enzyme, a suitable substrate (e.g., a peptide derived from the PDC E1α subunit), ATP (spiked with γ-³²P-ATP for radiometric assays), and assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

-

Quantify the amount of incorporated phosphate to determine the level of inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the enzymatic activity of the PDC in cell or tissue lysates.

Principle: The activity of the PDC is determined by measuring the rate of NADH production, which is a product of the conversion of pyruvate to acetyl-CoA. The increase in NADH is monitored spectrophotometrically at 340 nm.

General Protocol:

-

Prepare cell or tissue lysates in a buffer that preserves PDC activity.

-

Prepare a reaction mixture containing the lysate, pyruvate, NAD+, coenzyme A, thiamine pyrophosphate, and MgCl₂ in a suitable buffer.

-

Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH production is proportional to the PDC activity.

-

To assess the effect of this compound, cells can be pre-treated with the compound before lysis, or the inhibitor can be added directly to the lysate before starting the reaction.

Cellular Metabolism Assays (OCR and ECAR)

These assays measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to simultaneously measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

General Protocol:

-

Seed cells in a specialized microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with a low-buffered assay medium and equilibrate the cells in a CO₂-free incubator.

-

Place the microplate in the extracellular flux analyzer and measure baseline OCR and ECAR.

-

Inject this compound at various concentrations and monitor the changes in OCR and ECAR in real-time.

-

Further injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial function.

Conclusion

This compound is a powerful tool for studying the role of PDK4 in cellular metabolism and disease. Its ability to specifically inhibit PDK4 allows for the detailed investigation of the downstream consequences, primarily the activation of the PDC and the resulting metabolic shift from glycolysis to oxidative phosphorylation. This technical guide provides a foundational understanding of the signaling pathways modulated by this compound, along with key quantitative data and experimental protocols to aid researchers in their exploration of this important therapeutic target. Further research is warranted to fully elucidate the non-canonical roles of PDK4 and the intricate crosstalk with other major signaling networks, which will undoubtedly open new avenues for therapeutic intervention in a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]

- 3. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RON and c-Met facilitate metastasis through the ERK signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

M77976: A Deep Dive into its Effects on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

M77976 is a specific, ATP-competitive inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), a key regulatory enzyme in cellular metabolism. By inhibiting PDK4, this compound promotes the activity of the pyruvate dehydrogenase complex (PDC), effectively shifting the metabolic balance from glycolysis towards oxidative phosphorylation. This whitepaper provides a comprehensive technical guide on the core effects of this compound on cellular metabolism, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for energy production, biosynthesis, and maintaining cellular homeostasis. A critical regulatory node in this network is the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. The activity of PDC is tightly controlled by pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate the complex. Among the four PDK isoforms, PDK4 is of particular interest due to its role in various pathological conditions, including metabolic disorders and cancer.

This compound has been identified as a specific inhibitor of PDK4.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of PDK4, leading to conformational changes that prevent the phosphorylation and subsequent inactivation of the PDC.[1] This targeted inhibition makes this compound a valuable tool for investigating the metabolic consequences of PDK4 modulation and a potential therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PDK4.[1][2] The binding of this compound to the ATP-binding pocket of PDK4 induces a significant conformational change in the enzyme, preventing it from phosphorylating the E1α subunit of the pyruvate dehydrogenase complex. This inhibition of PDK4 activity leads to a higher proportion of active, dephosphorylated PDC.

The activated PDC can then efficiently catalyze the conversion of pyruvate to acetyl-CoA. This metabolic shift has profound implications for cellular energy production, redirecting glucose-derived carbons from lactate production (glycolysis) into the TCA cycle for oxidative phosphorylation.

Signaling Pathway

Quantitative Effects on Cellular Metabolism

The primary metabolic consequence of this compound treatment is a shift from anaerobic glycolysis to aerobic respiration. This is quantitatively measured by changes in key metabolic parameters such as the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

A study by Zhang et al. (2024) demonstrated that in gastric cancer cells where mitochondrial topoisomerase I (TOP1MT) was silenced, leading to increased glycolysis (higher ECAR) and decreased oxidative phosphorylation (lower OCR), treatment with this compound partially reversed these effects.[3]

| Cell Line | Treatment | Change in ECAR | Change in OCR |

| HGC-27 | TOP1MT siRNA | Increased | Decreased |

| HGC-27 | TOP1MT siRNA + this compound | Partially Decreased | Partially Increased |

| MGC-803 | TOP1MT siRNA | Increased | Decreased |

| MGC-803 | TOP1MT siRNA + this compound | Partially Decreased | Partially Increased |

| Table 1: Summary of quantitative effects of this compound on ECAR and OCR in TOP1MT-silenced gastric cancer cells.[3] |

Furthermore, the same study showed that the knockdown of TOP1MT led to a decrease in key TCA cycle metabolites, including citrate, acetyl-CoA, and isocitrate. Treatment with this compound was able to restore the levels of these metabolites, indicating a rescue of TCA cycle activity.[3]

| Metabolite | TOP1MT Knockdown | TOP1MT Knockdown + this compound |

| Lactate | Increased | Partially Restored |

| Citrate | Decreased | Partially Restored |

| Acetyl-CoA | Decreased | Partially Restored |

| Isocitrate | Decreased | Partially Restored |

| Table 2: Effect of this compound on key metabolite levels in TOP1MT-silenced gastric cancer cells.[3] |

Experimental Protocols

Cell Culture and this compound Treatment (General Protocol)

-

Cell Lines: Human gastric cancer cell lines HGC-27 and MGC-803.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.

Seahorse XF Extracellular Flux Analysis

This assay is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Protocol:

-

Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

-

The growth medium is replaced with XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

Basal OCR and ECAR are measured using a Seahorse XF Analyzer.

-

This compound is injected into the wells at the desired concentration.

-

OCR and ECAR are measured post-injection to determine the effect of this compound on cellular metabolism.

-

(Optional) Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) can be subsequently injected to assess mitochondrial function in more detail.

-

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the enzymatic activity of the pyruvate dehydrogenase complex.

-

Principle: The activity of PDH is determined by monitoring the reduction of NAD+ to NADH, which can be measured by an increase in absorbance at 340 nm.

-

Protocol:

-

Isolate mitochondria from cells treated with or without this compound.

-

Lyse the mitochondria to release the enzymes.

-

Add the mitochondrial lysate to a reaction mixture containing pyruvate and NAD+.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH production is proportional to the PDH activity.

-

Logical Relationships and Interpretations

The inhibition of PDK4 by this compound sets off a cascade of metabolic reprogramming. The logical flow of these events is crucial for understanding the overall impact on the cell.

The increased reliance on oxidative phosphorylation can have several downstream consequences for the cell. For example, in cancer cells that are highly dependent on glycolysis (the Warburg effect), forcing them to rely on oxidative phosphorylation can potentially inhibit their proliferation and induce apoptosis.[4]

Conclusion and Future Directions

This compound is a potent and specific inhibitor of PDK4 that elicits a clear and measurable shift in cellular metabolism from glycolysis to oxidative phosphorylation. The available data, though limited, strongly supports its mechanism of action and its potential as a tool to modulate cellular bioenergetics.

Future research should focus on:

-

Expanding Quantitative Data: More comprehensive studies are needed to quantify the effects of this compound across a wider range of cell types and disease models. This should include detailed dose-response analyses and measurements of a broader array of metabolic parameters.

-

In Vivo Studies: Translating the in vitro findings to in vivo models is crucial to understand the systemic metabolic effects and therapeutic potential of this compound.

-

Elucidating Downstream Effects: Further investigation is required to fully understand how the metabolic reprogramming induced by this compound impacts cellular processes such as proliferation, differentiation, apoptosis, and drug resistance.

This technical guide provides a foundational understanding of the effects of this compound on cellular metabolism. As research in this area continues, a more detailed picture of its therapeutic and research applications will undoubtedly emerge.

References

- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deficiency of TOP1MT enhances glycolysis through the stimulation of PDK4 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

M77976 and Mitochondrial Function: A Technical Guide to a Key Metabolic Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M77976 is a potent and specific inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), a critical gatekeeper of mitochondrial metabolism. By inhibiting PDK4, this compound is poised to enhance mitochondrial function by promoting the flux of pyruvate into the tricarboxylic acid (TCA) cycle, thereby increasing oxidative phosphorylation. This guide provides an in-depth analysis of the mechanism of action of this compound, its expected effects on mitochondrial bioenergetics, and the experimental protocols to assess these functions. While direct experimental data on this compound's impact on mitochondrial respiration and ATP production are emerging, this document consolidates findings from studies on other PDK4 inhibitors and PDK4 knockdown to provide a comprehensive overview for researchers in drug development and metabolic diseases.

Introduction: The Role of PDK4 in Mitochondrial Metabolism

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that plays a pivotal role in cellular energy metabolism by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. This reaction serves as the primary link between glycolysis and the mitochondrial TCA cycle. The activity of PDC is tightly regulated by a family of four pyruvate dehydrogenase kinases (PDK1-4), which phosphorylate and inactivate the E1α subunit of PDC.

PDK4 is a key isoform that is highly expressed in tissues with high fatty acid oxidation rates, such as skeletal muscle, heart, and liver. Its expression is induced by fasting and high-fat diets, and it plays a crucial role in the metabolic switch from glucose to fatty acid oxidation. By inhibiting PDC, PDK4 diverts pyruvate away from the TCA cycle, thus conserving glucose and promoting the use of fatty acids as an energy source. However, in pathological states such as insulin resistance and cancer, the upregulation of PDK4 can lead to mitochondrial dysfunction and a reliance on glycolysis, a phenomenon known as the Warburg effect.

This compound: A Specific Inhibitor of PDK4

This compound has been identified as a potent inhibitor of human PDK4.[1] Structural studies have revealed that this compound binds to the ATP-binding pocket of PDK4, leading to conformational changes that inhibit its kinase activity.[1] This targeted inhibition of PDK4 is expected to restore PDC activity, thereby enhancing the entry of pyruvate into the TCA cycle and boosting mitochondrial respiration.

The Impact of PDK4 Inhibition on Mitochondrial Function

In the absence of direct studies on this compound, the effects of other PDK4 inhibitors, such as dichloroacetate (DCA), and of PDK4 knockdown provide valuable insights into the expected impact of this compound on mitochondrial function.

Enhanced Mitochondrial Respiration

Inhibition or knockdown of PDK4 has been shown to increase mitochondrial oxygen consumption. In hepatocellular carcinoma (HCC) cells, knockdown of PDK4 resulted in a significant increase in both basal and maximal respiration, as well as spare respiratory capacity.[2] Similarly, treatment with the PDK inhibitor DCA has been shown to restore mitochondrial respiratory capacity in cardiomyocytes under pathological conditions.[3]

Table 1: Effects of PDK4 Knockdown on Mitochondrial Respiration in HCC Cells

| Parameter | Control (shCTL) | PDK4 Knockdown (shPDK4) | Fold Change |

| Basal Respiration (OCR, pmol/min) | ~150 | ~250 | ~1.67 |

| Maximal Respiration (OCR, pmol/min) | ~200 | ~400 | ~2.0 |

| Spare Respiratory Capacity (OCR, pmol/min) | ~50 | ~150 | ~3.0 |

Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[2]

Modulation of ATP Production

By promoting oxidative phosphorylation, PDK4 inhibition is expected to increase ATP production from glucose-derived pyruvate. While direct measurements of ATP production following this compound treatment are not yet available, studies with other PDK inhibitors in non-small cell lung cancer cells have demonstrated that combining PDK1 inhibition with tyrosine kinase inhibitors leads to a significant increase in intracellular ATP levels.[4]

Effects on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. While some studies suggest that PDK4 knockdown can lead to a decrease in mitochondrial membrane potential in the context of apoptosis,[2] others indicate that PDK4 inhibition can reverse the reduction in mitochondrial membrane potential caused by pathological conditions.[5]

Signaling Pathways and Experimental Workflows

Canonical PDK4 Signaling Pathway

The primary mechanism of action of this compound is through the inhibition of the canonical PDK4 signaling pathway that regulates PDC activity.

Caption: Canonical pathway of this compound action on mitochondrial metabolism.

Experimental Workflow for Assessing Mitochondrial Function

A typical workflow to evaluate the effect of this compound on mitochondrial function would involve treating cells with the compound and then performing a series of assays.

Caption: Workflow for evaluating this compound's effect on mitochondrial function.

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing a robust assessment of mitochondrial respiration.

Protocol:

-

Cell Seeding: Seed cells (e.g., 20,000-80,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.

-

Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.0 µM)

-

Port B: FCCP (uncoupling agent, e.g., 1.0 µM)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, e.g., 0.5 µM)

-

-

Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Cellular ATP Levels

Principle: Luminescence-based ATP assays utilize the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light is directly proportional to the ATP concentration.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.

-

Cell Lysis: Add a cell lysis reagent to each well to release ATP.

-

Luciferase Reaction: Add the luciferase-luciferin reagent to the cell lysate.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize to protein concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In mitochondria with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in a multi-well plate and treat with this compound.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with buffer to remove excess dye.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. Alternatively, quantify the fluorescence using a flow cytometer. Calculate the ratio of red to green fluorescence intensity.

Non-Canonical Roles of PDK4 and Future Directions

Recent studies have uncovered a non-canonical, kinase-independent role for PDK4 in promoting mitochondrial fission.[6][7][8] PDK4 can mediate the recruitment of the fission machinery to the mitochondria, impacting mitochondrial dynamics.[6] Furthermore, PDK4 has been implicated in the regulation of endoplasmic reticulum-mitochondria contact sites, which are crucial for calcium homeostasis and lipid metabolism.[5]

Future research on this compound should not only focus on its canonical effects on PDC but also investigate its potential impact on these non-canonical functions of PDK4. Understanding the full spectrum of this compound's cellular effects will be crucial for its development as a therapeutic agent for metabolic diseases and cancer.

Conclusion

This compound, as a specific inhibitor of PDK4, holds significant promise as a modulator of mitochondrial function. By alleviating the PDK4-mediated inhibition of the pyruvate dehydrogenase complex, this compound is expected to enhance mitochondrial respiration and ATP production, thereby restoring metabolic flexibility. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the precise effects of this compound on mitochondrial bioenergetics. Further exploration of both the canonical and non-canonical roles of PDK4 will be essential in fully elucidating the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Loss of PDK4 switches the hepatic NF-κB/TNF pathway from pro-survival to pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Pyruvate Dehydrogenase Kinase 4 Protects Cardiomyocytes from lipopolysaccharide-Induced Mitochondrial Damage by Reducing Lactate Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PDK4 Augments ER–Mitochondria Contact to Dampen Skeletal Muscle Insulin Signaling During Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Noncanonical PDK4 action alters mitochondrial dynamics to affect the cellular respiratory status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of M77976: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Discovery and Synthesis of M77976 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, a specific ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This compound holds potential for research in the fields of obesity and diabetes.[1][2][3][4][5] This document details the available quantitative data, experimental protocols, and key signaling pathways associated with this compound, designed to serve as a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme that plays a crucial role in the regulation of glucose metabolism.[1][2][3][4][5] By inhibiting PDK4, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle. The upregulation of PDK4 is associated with metabolic conditions such as obesity and diabetes, making it a promising therapeutic target.[1][2] this compound has been identified as a tool compound for investigating the therapeutic potential of PDK4 inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Reference |

| IC50 (PDK4) | 648 μM | [1][3][4][5] |

| Molecular Formula | C17H16N2O3 | [4] |

| Molecular Weight | 296.32 g/mol | [4] |

| CAS Number | 394237-61-7 |

Discovery and Mechanism of Action

The discovery of this compound is detailed in the crystallographic studies of human PDK4 by Kukimoto-Niino M, et al.[2] This research elucidated the binding mode of this compound to its target enzyme.

This compound functions as an ATP-competitive inhibitor of PDK4.[1][3][4][5] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the Pyruvate Dehydrogenase Complex (PDC).[2] The binding of this compound induces local conformational changes in PDK4, leading to a complete disordering of the ATP lid.[2] This interaction is stabilized by hydrophobic interactions with the side chains of several amino acid residues within the active site, including Asn258, Ala262, Val298, Leu306, and Thr358.[1]

Signaling Pathway

The inhibitory action of this compound on the PDK4 signaling pathway is depicted in the following diagram:

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. Commercial vendors list this compound as a product available for synthesis upon request. Based on the chemical structure of this compound, a plausible synthetic route can be proposed utilizing common organic synthesis reactions. One potential approach would involve the condensation of a substituted phenylhydrazine with a diketone, followed by functional group manipulations to yield the final product. It is important to note that this proposed route is speculative and has not been experimentally verified from the available literature.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of PDK4 inhibitors like this compound.

In Vitro PDK4 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PDK4.

Objective: To determine the IC50 value of this compound against human PDK4.

Materials:

-

Recombinant human PDK4 enzyme

-

Pyruvate Dehydrogenase Complex (PDC) E1 subunit (substrate)

-

ATP (Adenosine triphosphate)

-

This compound (or test compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations.

-

Add a fixed volume of the diluted this compound solution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

-

Add the PDK4 enzyme and the PDC E1 substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for PDK4.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow for Discovery and Characterization

The general workflow for the discovery and preclinical characterization of a novel PDK4 inhibitor is illustrated below.

Conclusion

This compound is a valuable research tool for understanding the role of PDK4 in metabolic diseases. Its specific, ATP-competitive mechanism of action has been well-characterized through structural and biochemical studies. While a detailed synthesis protocol is not publicly available, the information provided in this guide on its discovery, mechanism, and relevant experimental procedures offers a solid foundation for researchers and drug development professionals working in this area. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs will be crucial in determining the therapeutic potential of targeting PDK4.

References

- 1. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity [e-dmj.org]

- 2. Inhibitor-bound structures of human pyruvate dehydrogenase kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. PDK4 Augments ER–Mitochondria Contact to Dampen Skeletal Muscle Insulin Signaling During Obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to M77976: A Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibitor

Disclaimer: Initial research indicates a potential misunderstanding regarding the primary target of M77976. All available scientific literature identifies this compound as a specific inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), not a bradykinin B2 receptor antagonist. This guide will focus on its well-documented role as a PDK4 inhibitor.

Introduction

This compound is a potent and specific ATP-competitive inhibitor of pyruvate dehydrogenase kinase isoform 4 (PDK4).[1][2][3] It is a valuable research tool for investigating the role of PDK4 in various metabolic pathways and holds potential for the development of therapeutics for metabolic diseases such as obesity and diabetes.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a dihydroxyphenyl pyrazole derivative.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | [2] |

| CAS Number | 394237-61-7 | [1][2] |

| Molecular Formula | C17H16N2O3 | [2][4][6][7][8] |

| Molecular Weight | 296.32 g/mol | [1][2][7][8][9] |

| Appearance | Solid powder | [1][2][6] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 250 mg/mL (843.68 mM) (requires sonication) | [2][4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (13.5 mM) (requires sonication) | [9] | |

| SMILES | CC1NN=C(C=1C1C=CC(=CC=1)OC)C1=CC=C(O)C=C1O | [2] |

| InChI Key | GSBFARPNIZUMHA-UHFFFAOYSA-N | [2] |

| InChI | InChI=1S/C17H16N2O3/c1-10-16(11-3-6-13(22-2)7-4-11)17(19-18-10)14-8-5-12(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) | [2] |

| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months. | [6] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PDK4.[1][9][10] It binds to the ATP-binding pocket of the PDK4 enzyme, leading to several key conformational changes.[1][9][10] This binding event causes a complete disordering of the ATP lid and a significant domain rearrangement that expands the active-site cleft.[10] The interaction of this compound with PDK4 is stabilized by hydrophobic interactions with the side chains of specific amino acid residues, namely Asn258, Ala262, Val298, Leu306, and Thr358.[1][2][9] By blocking the binding of ATP, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.[5]

Caption: Competitive inhibition of PDK4 by this compound, preventing PDC phosphorylation.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PDK4.

| Parameter | Value | Target | Reference |

| IC50 | 648 µM | PDK4 | [1][2][3][4][6][8][9][11] |

Experimental Protocols

In Vitro PDK4 Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound against PDK4, based on its ATP-competitive mechanism.

Materials:

-

Recombinant human PDK4 enzyme

-

Pyruvate Dehydrogenase Complex (PDC) E1 component (substrate)

-

ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection via antibodies)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radioactive methods

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add the PDK4 enzyme, the PDC E1 substrate, and the different concentrations of this compound.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter after washing the membrane. For non-radiolabeled methods, techniques like ELISA with phospho-specific antibodies can be used.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Preparation of this compound for In Vivo Studies

The following formulations have been suggested for preparing this compound for animal experiments.

Formulation 1:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

Formulation 2:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

Formulation 3:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly. This yields a solution of ≥ 2.08 mg/mL.[1]

Caption: Preparation workflows for three different in vivo formulations of this compound.

Conclusion

This compound is a well-characterized, specific inhibitor of PDK4. Its ability to modulate the activity of the pyruvate dehydrogenase complex makes it an important tool for metabolic research. The information provided in this guide, including its chemical properties, mechanism of action, and experimental protocols, should serve as a valuable resource for researchers and scientists in the field of drug development, particularly those targeting metabolic diseases. The primary structural and mechanistic insights into this compound's interaction with PDK4 are detailed in the work by Kukimoto-Niino et al. (2011).[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. apexbt.com [apexbt.com]

- 4. molnova.com [molnova.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | PDK4 inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. abmole.com [abmole.com]

- 9. This compound | PDK | TargetMol [targetmol.com]

- 10. Inhibitor-bound structures of human pyruvate dehydrogenase kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyruvate Dehydrogenase Kinase (PDK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

Methodological & Application

Application Notes and Protocols for M77976 in Cancer Cell In Vitro Assays

Introduction

M77976 is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4)[1]. In the context of oncology, cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is facilitated by the overexpression of PDKs, which phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC)[2][3][4][5]. The inactivation of PDC prevents the conversion of pyruvate to acetyl-CoA, thereby limiting entry into the tricarboxylic acid (TCA) cycle and favoring glycolytic pathways even in the presence of oxygen[2][4][5]. This compound, by inhibiting PDK4, is expected to restore PDC activity, reverse the Warburg effect, and consequently inhibit cancer cell proliferation and survival[1]. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines.

Mechanism of Action